molecular formula C8H9Cl2N3OS B13864324 N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide

N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide

Cat. No.: B13864324
M. Wt: 266.15 g/mol
InChI Key: VRTQPVJTJNIZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is a chemical compound with the molecular formula C8H9Cl2N3OS and a molecular weight of 266.148 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves several steps. One common method includes the reaction of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine with formic acid . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reduction and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active drug . The pathways involved in these transformations are crucial for the compound’s effectiveness in its intended applications.

Properties

Molecular Formula

C8H9Cl2N3OS

Molecular Weight

266.15 g/mol

IUPAC Name

N-(4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)formamide

InChI

InChI=1S/C8H9Cl2N3OS/c1-2-3-15-8-12-6(9)5(11-4-14)7(10)13-8/h4H,2-3H2,1H3,(H,11,14)

InChI Key

VRTQPVJTJNIZGE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)NC=O)Cl

Origin of Product

United States

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